3-Methoxy-4-(4-methylpyrimidin-5-yl)aniline
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Overview
Description
3-Methoxy-4-(4-methylpyrimidin-5-yl)aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(4-methylpyrimidin-5-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an amine. For instance, a halogenated pyrimidine can be reacted with 3-methoxyaniline under appropriate conditions to yield the desired product. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(4-methylpyrimidin-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the aniline.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Methoxy-4-(4-methylpyrimidin-5-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(4-methylpyrimidin-5-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyaniline: Similar structure but with a chlorine atom instead of a pyrimidinyl group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and a dimethylaniline moiety.
Uniqueness
3-Methoxy-4-(4-methylpyrimidin-5-yl)aniline is unique due to the presence of both a methoxy group and a pyrimidinyl group attached to the aniline core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-methoxy-4-(4-methylpyrimidin-5-yl)aniline |
InChI |
InChI=1S/C12H13N3O/c1-8-11(6-14-7-15-8)10-4-3-9(13)5-12(10)16-2/h3-7H,13H2,1-2H3 |
InChI Key |
FUAWRXNPYVYQCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC=C1C2=C(C=C(C=C2)N)OC |
Origin of Product |
United States |
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